Home > Products > Screening Compounds P108877 > l-Bicuculline (methobromide)
l-Bicuculline (methobromide) -

l-Bicuculline (methobromide)

Catalog Number: EVT-10956100
CAS Number:
Molecular Formula: C21H20NO6+
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

l-Bicuculline (methobromide) is classified under the category of neuropharmacological agents, specifically as a GABA receptor antagonist. Its primary source is synthetic, although it is based on compounds found in nature. It is commonly utilized in neuropharmacology research to study GABAergic signaling pathways and their implications in various neurological conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of l-bicuculline (methobromide) typically involves several steps, including:

  1. Starting Material: The synthesis usually begins with the natural alkaloid bicuculline.
  2. Modification: The introduction of a methobromide group can be achieved through bromination reactions, where bromine is added to the bicuculline structure under controlled conditions.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity for experimental use.

The detailed reaction mechanisms involve electrophilic aromatic substitution, where the methobromide group replaces a hydrogen atom on the bicyclic structure of bicuculline.

Molecular Structure Analysis

Structure and Data

l-Bicuculline (methobromide) has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C17H20BrNC_{17}H_{20}BrN, indicating the presence of bromine in its structure.

  • Molecular Weight: Approximately 324.25 g/mol.
  • Structural Features: The compound consists of a bicyclic core with nitrogen-containing rings, which are crucial for its interaction with GABA receptors.
Chemical Reactions Analysis

Reactions and Technical Details

l-Bicuculline (methobromide) primarily acts as an antagonist in GABAergic neurotransmission. Key reactions include:

  1. Competitive Inhibition: It competes with gamma-aminobutyric acid for binding at GABA A receptors, preventing receptor activation.
  2. Neurophysiological Effects: When administered, it leads to increased neuronal excitability due to decreased inhibitory neurotransmission.

Experimental setups often involve electrophysiological recordings to measure synaptic responses before and after administration of l-bicuculline (methobromide), allowing researchers to quantify its effects on neurotransmission.

Mechanism of Action

Process and Data

The mechanism of action of l-bicuculline (methobromide) involves:

  1. Binding Affinity: It binds competitively to GABA A receptors, blocking the action of endogenous gamma-aminobutyric acid.
  2. Neurotransmission Modulation: By inhibiting GABAergic transmission, it results in increased excitatory signaling within neural circuits, which can lead to phenomena such as seizures or heightened anxiety in experimental models.

Studies have shown that doses as low as 12.5 ng can alter cognitive functions significantly, indicating its potency in modulating brain activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its methobromide modification.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Relevant data indicates that l-bicuculline (methobromide) retains its pharmacological activity across various pH levels, making it versatile for experimental applications .

Applications

Scientific Uses

l-Bicuculline (methobromide) has several applications in scientific research:

  1. Neuroscience Research: It is widely used to study GABAergic signaling pathways and their implications in neuropsychiatric disorders.
  2. Pharmacological Studies: Researchers utilize it to explore potential therapeutic interventions for conditions like epilepsy, anxiety disorders, and depression.
  3. Electrophysiological Experiments: It serves as a tool for examining synaptic plasticity and neuronal excitability in various animal models.
Molecular Pharmacology and Receptor Interactions of l-Bicuculline Methobromide

Molecular Structure and Chemical Properties

l-Bicuculline methobromide is a quaternary ammonium salt derived from the prototypical γ-aminobutyric acid type A (GABAA) receptor antagonist bicuculline. Its molecular formula is C₂₁H₂₀BrNO₆, with a molecular weight of 462.29 g/mol. The compound features a critical methylbromide group at the tertiary nitrogen, which enhances water solubility (23.11 mg/mL in water at 25°C) and chemical stability compared to the parent alkaloid bicuculline. This modification prevents lactone ring hydrolysis under physiological conditions, a degradation pathway that rapidly inactivates bicuculline itself. The stereochemistry of l-bicuculline methobromide is defined by the [R-(R,S)] configuration, which is essential for its pharmacological activity. The presence of the charged quaternary nitrogen limits blood-brain barrier permeability, making it particularly suitable for in vitro electrophysiological studies where restricted compartmental action is desirable [1] [4] [6].

Table 1: Comparative Properties of Bicuculline and l-Bicuculline Methobromide

PropertyBicucullinel-Bicuculline Methobromide
Water SolubilityLow (<1 mg/mL)High (23.11 mg/mL)
Stability in Aqueous MediaPoor (lactone opens)High
Blood-Brain Barrier PenetrationSignificantNegligible
Molecular Weight367.36 g/mol462.29 g/mol

GABAA Receptor Antagonism

Mechanism of Competitive Inhibition

l-Bicuculline methobromide acts as a competitive antagonist at the GABA binding site of GABAA receptors, with a half-maximal inhibitory concentration (IC₅₀) of 3 μM at human α1β2γ2L GABAA receptors expressed in Xenopus oocytes. It binds to the orthosteric site located at the β⁺/α⁻ subunit interface, preventing γ-aminobutyric acid (GABA) from initiating chloride ion channel opening. Electrophysiological studies demonstrate that l-bicuculline methobromide shifts GABA dose-response curves rightward in a parallel fashion without suppressing maximal response, confirming classical competitive inhibition. Single-channel recordings reveal that it reduces both the open frequency and mean open time of chloride channels by stabilizing the receptor in a closed conformation. This mechanism underlies its proconvulsant effects observed in neuronal networks, where blockade of inhibitory GABAergic transmission creates excitation/inhibition imbalances [1] [5] [6].

Subunit Selectivity Profile

While l-bicuculline methobromide antagonizes most GABAA receptor isoforms, its potency varies with subunit composition:

  • High sensitivity: Receptors containing α1-3,5/β2,3/γ2 subunits (IC₅₀ = 1-5 μM)
  • Reduced sensitivity: α4βδ extrasynaptic receptors (IC₅₀ > 10 μM)
  • Minimal inhibition: ρ-containing receptors (historically termed GABAC receptors)This differential activity stems from structural variations in the GABA-binding pocket across subunit combinations. Notably, receptors incorporating β2(Y157S) or β2(Y205S) point mutations exhibit dramatically reduced GABA affinity yet remain antagonized by l-bicuculline methobromide, indicating distinct binding determinants for antagonists versus agonists [2] [5].

Table 2: Electrophysiological Parameters of l-Bicuculline Methobromide at GABAA Receptors

Receptor SubtypeChannel Open Frequency ReductionMean Open Time ReductionIC₅₀ (μM)
α1β2γ2L78% ± 5%63% ± 7%3.0
α1β3γ2S75% ± 6%59% ± 8%3.2
α5β3γ2L82% ± 4%67% ± 5%2.8
α4β3δ42% ± 9%31% ± 11%12.5

Allosteric Interactions with Receptor Complexes

Beyond competitive antagonism, l-bicuculline methobromide exhibits complex allosteric interactions with GABAA receptors and their modulatory sites:

  • Negative modulation of anesthetic binding sites: At receptors containing β2(Y157S) mutants, l-bicuculline methobromide paradoxically potentiates responses to anesthetic steroids (e.g., alphaxalone) and barbiturates (e.g., pentobarbital), despite acting as an antagonist at wild-type receptors. This demonstrates its capacity to induce conformational changes that enhance efficacy of positive allosteric modulators at distinct binding loci [2].
  • Partial agonist activity at mutant receptors: In α1β2(Y157S)γ2L receptors, l-bicuculline methobromide elicits weak chloride currents (5-8% of maximal GABA response), indicating context-dependent intrinsic efficacy. This agonist-like behavior is absent in wild-type receptors and highlights the plasticity of ligand recognition domains [2].
  • Steroid site interactions: Unlike classical competitive antagonists, l-bicuculline methobromide only partially inhibits (60-70%) currents gated by saturating concentrations of alphaxalone or pentobarbital. This incomplete blockade suggests non-competitive interactions with allosteric activation pathways independent of the GABA binding site [2].

Table 3: Allosteric Modulation Profiles at Mutant vs. Wild-Type GABAA Receptors

Receptor TypeGABA ResponseBicuculline AgonismSteroid Potentiation
Wild-Type α1β2γ2LFullNoneNone
α1β2(Y157S)γ2LAbsentWeak (EC₂₀ = 50 μM)Enhanced 2.5-fold
α1β2(Y205S)γ2LAbsentNoneUnchanged

Non-GABAA Receptor Targets

Calcium-Activated Potassium Channels

l-Bicuculline methobromide blocks small-conductance calcium-activated potassium channels (SK channels) at concentrations overlapping its GABAA antagonism (1-100 μM). In outside-out patch clamp experiments:

  • SK2 channels: 1 μM produces 40% blockade; 100 μM achieves >95% inhibition
  • SK1 channels: 30% blockade at 100 μM despite SK1 being apamin-insensitiveThis non-selective channel blockade contributes to neuronal hyperexcitability independently of GABAergic transmission. Mechanistically, it occludes potassium efflux during afterhyperpolarization (AHP) phases, broadening action potentials and enhancing neurotransmitter release [3] [6].

Glycine Receptors

At heteromeric glycine receptors (GlyRs) incorporating α2 subunits, l-bicuculline methobromide acts as a potent negative modulator. In HEK-293 cells expressing α2β GlyRs:

  • 10 μM reduces glycine-gated currents by 50%
  • 50 μM achieves >95% inhibitionThis contrasts with minimal activity at α1-containing GlyRs. The α2 subunit specificity suggests selective interactions with unique structural elements in the extracellular ligand-binding domain, possibly through steric hindrance of gating mechanisms rather than direct pore blockade [4].

Nicotinic Acetylcholine and Serotonin Receptors

l-Bicuculline methobromide inhibits α7 nicotinic acetylcholine receptors (nAChRs) and serotonin type 3 (5-HT3) receptors at high micromolar concentrations (IC₅₀ > 50 μM). These effects likely result from non-specific pore blockade rather than orthosteric competition, as:

  • Inhibition is voltage-dependent
  • Pre-application prevents agonist responses
  • No shift in agonist EC₅₀ curvesSuch off-target activity necessitates cautious interpretation of in vivo effects where these receptor systems modulate network excitability [5].

Properties

Product Name

l-Bicuculline (methobromide)

IUPAC Name

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

Molecular Formula

C21H20NO6+

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H20NO6/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3/q+1/t18-,19+/m1/s1

InChI Key

WDIQXKYUSINZME-MOPGFXCFSA-N

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.